Bienvenue dans la boutique en ligne BenchChem!

Pdgfr-IN-1

Kinase inhibition PDGFR Potency

PDGFR-IN-1 (compound 7m) is a selective, orally bioavailable type II PDGFR inhibitor with sub-nanomolar affinity for PDGFRα/β (IC50 2.4/0.9 nM) and balanced dual inhibition (α/β ratio 2.7). Unlike imatinib, sunitinib, or crenolanib, PDGFR-IN-1 offers a distinct potency and selectivity profile, minimizing off-target confounding. Validated in osteosarcoma xenografts, it achieves significant tumor growth inhibition at 15–30 mg/kg p.o. with low toxicity (tolerated up to 80 mg/kg for 10 days). Choose PDGFR-IN-1 for reproducible, mechanism-focused PDGFR research.

Molecular Formula C25H30N8O
Molecular Weight 458.6 g/mol
Cat. No. B12422305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdgfr-IN-1
Molecular FormulaC25H30N8O
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC5=C(C=C4)C=NN5)C)OC
InChIInChI=1S/C25H30N8O/c1-4-32-9-11-33(12-10-32)22-8-7-20(14-23(22)34-3)29-25-26-15-17(2)24(30-25)28-19-6-5-18-16-27-31-21(18)13-19/h5-8,13-16H,4,9-12H2,1-3H3,(H,27,31)(H2,26,28,29,30)
InChIKeyPQIKUMYNSRASMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PDGFR-IN-1 Procurement Guide: Potency, Selectivity, and Oral Bioavailability Data for PDGFRα/β Inhibition


PDGFR-IN-1 (compound 7m; CAS 2644673-07-2) is a synthetic small-molecule inhibitor belonging to the class of type II platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitors [1]. It demonstrates potent, dual inhibition of PDGFRα and PDGFRβ with sub-nanomolar to low nanomolar affinity, and is characterized by robust oral bioavailability and demonstrated anti-tumor activity in preclinical osteosarcoma models .

Why PDGFR-IN-1 Cannot Be Replaced by Generic PDGFR Inhibitors in Research


PDGFR inhibitors exhibit profound differences in isoform selectivity, off-target kinase profiles, and pharmacokinetic properties. Imatinib, sunitinib, and crenolanib, for instance, display wide-ranging PDGFRα/β potencies and distinct selectivity against KIT, FLT3, VEGFR, and ABL [1]. Substituting PDGFR-IN-1 with an alternative PDGFR inhibitor without empirical validation risks confounding experimental outcomes due to unanticipated off-target effects or altered pathway modulation [2].

Quantitative Differentiation: PDGFR-IN-1 vs. Key PDGFR Inhibitors


PDGFR-IN-1 Exhibits Superior PDGFRβ Potency Compared to Imatinib and Sunitinib

PDGFR-IN-1 inhibits PDGFRβ with an IC50 of 0.9 nM [1], demonstrating 111-fold greater potency than imatinib (IC50 = 100 nM) [2] and 2.2-fold greater potency than sunitinib (IC50 = 2 nM) [3] in cell-free kinase assays.

Kinase inhibition PDGFR Potency

PDGFR-IN-1 Demonstrates Balanced PDGFRα/β Inhibition Unlike Isoform-Skewed Comparators

PDGFR-IN-1 inhibits PDGFRα and PDGFRβ with IC50 values of 2.4 nM and 0.9 nM, respectively (α/β ratio = 2.7) [1]. In contrast, PDGFRα kinase inhibitor 1 (CAS 2209053-93-8) exhibits a 46-fold α/β ratio (IC50: 132 nM vs. 6115 nM) , and CP-673451 shows a 10-fold ratio (IC50: 10 nM vs. 1 nM) .

Kinase selectivity PDGFR isoforms Balanced inhibition

PDGFR-IN-1 Demonstrates Validated Oral Bioavailability and In Vivo Antitumor Efficacy

PDGFR-IN-1 is orally bioavailable and demonstrates significant tumor growth inhibition in a MNNG/HOS osteosarcoma xenograft model at doses of 15 and 30 mg/kg (oral, daily for 14 days) . In contrast, CP-673451 requires a higher oral dose of 50 mg/kg to achieve >50% PDGFR-β phosphorylation reduction in rat glioblastoma xenografts .

Oral bioavailability In vivo efficacy Osteosarcoma

PDGFR-IN-1 Exhibits Potent Antiproliferative Activity in Osteosarcoma Cell Lines

PDGFR-IN-1 inhibits proliferation of multiple human osteosarcoma cell lines with IC50 values of 0.37-1.03 μM (48-hour MTT assay) . While direct comparator data in osteosarcoma models is limited, sunitinib's reported antiproliferative IC50 in MV4;11 leukemia cells is 8 nM , highlighting cell-type-dependent efficacy.

Antiproliferative Osteosarcoma Cell viability

PDGFR-IN-1 Exhibits Low Toxicity Profile in Preclinical Models

PDGFR-IN-1 displays low toxicity in C57/BL6 mice at oral doses of 40-80 mg/kg for 10 days . While quantitative toxicity data for other PDGFR inhibitors under identical conditions is not available, this favorable safety profile is a key differentiator for chronic dosing studies.

Toxicity Safety In vivo

Optimal Research Applications of PDGFR-IN-1 Based on Quantitative Evidence


In Vivo Osteosarcoma Xenograft Studies

PDGFR-IN-1 is well-suited for oral administration in mouse xenograft models of osteosarcoma, demonstrating significant tumor growth inhibition at 15-30 mg/kg with low toxicity . This scenario leverages its validated oral bioavailability and demonstrated in vivo efficacy.

Balanced PDGFRα/β Pathway Inhibition in Cellular Assays

For researchers requiring simultaneous, potent inhibition of both PDGFR isoforms without isoform bias, PDGFR-IN-1 offers a balanced α/β ratio of 2.7 . This is particularly valuable in mechanistic studies where both receptors contribute to signaling.

Long-Term In Vivo Efficacy and Toxicity Studies

The compound's low toxicity profile in mice (tolerated up to 80 mg/kg orally for 10 days) supports chronic dosing regimens for extended efficacy and safety assessments .

Comparative Pharmacology Studies of PDGFR Inhibitors

PDGFR-IN-1's distinct potency and selectivity profile, compared to imatinib, sunitinib, and crenolanib, makes it a valuable tool for comparative studies investigating the functional consequences of differential PDGFR inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pdgfr-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.